Home > Products > Screening Compounds P32604 > (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide
(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide - 1403831-79-7

(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide

Catalog Number: EVT-1749555
CAS Number: 1403831-79-7
Molecular Formula: C16H14ClN3O2
Molecular Weight: 315.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

Compound Description: This compound is a key intermediate in the synthesis of various tyrosine kinase inhibitors, including Pelitinib and Neratinib [, ]. It is a versatile precursor allowing for the introduction of diverse substituents at the 6-amino position of the quinoline core.

Relevance: This compound is closely related to (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide, differing only in the substituent attached to the nitrogen atom at the 6-position. While the target compound has a but-2-enamide group, this related compound has an acetamide group. This shared 4-chloro-3-cyano-7-ethoxyquinoline scaffold highlights their close structural relationship and common synthetic origin [].

Pelitinib

Compound Description: Pelitinib (E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-[(3-morpholin-4-ylpropyl)oxy]quinolin-3-yl}acrylamide) is a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase []. It exhibits antitumor activity and has been investigated for the treatment of various cancers.

Relevance: While not sharing the exact core structure, Pelitinib and (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide both belong to the cyanoquinoline class of kinase inhibitors. They share a common pharmacophore with variations in the substitution pattern around the quinoline ring system. The presence of similar structural features suggests potential overlap in their biological targets and modes of action [].

Neratinib

Compound Description: Neratinib [(2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxyquinolin-6-yl}-4-(dimethylamino)but-2-enamide] is an irreversible tyrosine kinase inhibitor targeting both EGFR and HER2 [, ]. This dual targeting activity makes Neratinib particularly effective against HER2-positive breast cancer.

Relevance: Neratinib is closely related to (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide, sharing an identical 4-chloro-3-cyano-7-ethoxyquinolin-6-yl moiety. The primary structural difference lies in the substituent on the but-2-enamide group. Neratinib features a dimethylamino group at the 4-position of the but-2-enamide chain, whereas the target compound lacks this specific substitution. Despite this difference, the extensive structural overlap positions Neratinib as a crucial related compound, providing insights into the structure-activity relationships of this class of molecules [, ].

Compound Description: [18F]FED6 is a cyanoquinoline-based radiotracer designed for imaging EGFR expression using positron emission tomography (PET) []. Its development aimed to overcome the limitations of existing EGFR imaging agents and enable the identification of patients suitable for EGFR-targeted therapies.

Relevance: [18F]FED6 shares the core 4-chloro-3-cyano-7-ethoxyquinolin-6-yl structure with (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide. Both compounds have a but-2-enamide group at the 6-position, further strengthening their structural similarity. The key distinction lies in the additional [18F]-labeled fluoroethyltriazole moiety in [18F]FED6, introduced for its PET imaging properties. The inclusion of [18F]FED6 as a related compound highlights the potential for modifications to the core scaffold while retaining affinity for EGFR and exploring its applications in diagnostics [].

Compound Description: [18F]FED20 is another cyanoquinoline-based radiotracer designed to overcome the limitations of [18F]FED6 regarding its affinity for ABC transporters, which hindered its specificity in imaging EGFR []. [18F]FED20 exhibits a higher inhibitory affinity for the active mutant EGFR compared to the wild-type or resistant mutant EGFR, making it a more promising candidate for EGFR imaging [].

Relevance: [18F]FED20 shares the same core 4-chloro-3-cyano-7-ethoxyquinolin-6-yl structure and the but-2-enamide group at the 6-position as (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide. Similar to [18F]FED6, it also features a [18F]-labeled moiety, but with a distinct fluoro-dihydroxy-hydroxymethyloxanyltriazole group. The development and improved properties of [18F]FED20, compared to [18F]FED6, underscore the importance of subtle structural modifications in modulating the biological activity and pharmacokinetic profile of compounds containing the 4-chloro-3-cyano-7-ethoxyquinoline scaffold [].

Properties

CAS Number

1403831-79-7

Product Name

(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide

IUPAC Name

(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

InChI

InChI=1S/C16H14ClN3O2/c1-3-5-15(21)20-13-6-11-12(7-14(13)22-4-2)19-9-10(8-18)16(11)17/h3,5-7,9H,4H2,1-2H3,(H,20,21)/b5-3+

InChI Key

WWNOVSYKGZLARJ-HWKANZROSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C=CC

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C=CC

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)/C=C/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.